molecular formula C16H12N2O2S B1384771 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 301820-48-4

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B1384771
CAS RN: 301820-48-4
M. Wt: 296.3 g/mol
InChI Key: XKXFPZYLRIRUBX-JLHYYAGUSA-N
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Description

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as HMP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. HMP is a five-membered heterocyclic compound that is synthesized from various chemical precursors, such as benzaldehyde, thiophenol, and ammonium acetate. This compound is used in a variety of scientific fields due to its unique properties, including its ability to act as a ligand in coordination chemistry and its ability to interact with various biological molecules.

Scientific Research Applications

Catalysis

Schiff bases are known to play a significant role in catalysis. They can act as ligands to form complexes with various metals, which are then used as catalysts in different chemical reactions, including asymmetric synthesis .

Medicinal Chemistry

These compounds have been studied for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, and anti-inflammatory properties . They are also explored for applications in antiviral therapy and as potential anticancer agents.

Coordination Chemistry

In coordination chemistry, Schiff bases can form complexes with transition metals. These complexes have been used in various scientific studies due to their interesting magnetic and electronic properties .

Materials Science

Schiff base compounds contribute to materials science by forming polymers and other materials with unique properties, such as high thermal stability and conductivity .

Environmental Applications

These compounds are also utilized in environmental science, particularly in the detection and removal of heavy metals from water and soil .

Bioinorganic Chemistry

In bioinorganic chemistry, Schiff base metal complexes are used to mimic the active sites of certain enzymes, aiding in the understanding of enzymatic processes at the molecular level .

Supramolecular Chemistry

Schiff bases have significance in supramolecular chemistry for their ability to form host-guest complexes, which has implications in drug delivery systems and molecular recognition .

Analytical Applications

They are employed in analytical chemistry for developing new methods of separation and encapsulation processes due to their ability to form stable complexes with various ions .

properties

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXFPZYLRIRUBX-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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